molecular formula C10H10Cl2OS B14049287 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one

Cat. No.: B14049287
M. Wt: 249.16 g/mol
InChI Key: YAFUPJMOOYFSNS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups

Preparation Methods

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure consistency and safety.

Chemical Reactions Analysis

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.

    Reduction: The compound can be reduced to remove the chloro groups, resulting in a simpler structure.

    Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with biological molecules. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, making the compound useful in studying biochemical processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one include:

    1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines, it has a simpler structure with a phenyl group instead of the chloro and mercapto groups.

    1-Chloro-2-propanone: A simpler compound with only one chloro group, used in various organic synthesis reactions.

    Phenylacetone: Another related compound used in organic synthesis with a phenyl group and a ketone functional group

Biological Activity

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound notable for its complex structure, which incorporates both chloro and mercapto functional groups. Its molecular formula is C10H10Cl2OS, and it has a molecular weight of 249.16 g/mol. The presence of these functional groups makes it a candidate for various biological activities, particularly in enzyme inhibition and protein modification.

Chemical Structure and Properties

The compound's structure consists of a chloro group, a mercapto group, and a ketone functionality. These features allow it to engage in various chemical interactions, particularly with biological molecules.

Property Value
Molecular FormulaC10H10Cl2OS
Molecular Weight249.16 g/mol
IUPAC NameThis compound
CAS Number1806479-79-7

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to the mercapto group. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by modifying active sites or essential residues.
  • Protein Modification : It can alter protein function through covalent attachment, potentially affecting various biochemical pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that the compound can effectively inhibit proteases and other enzymes critical for cellular functions.

Case Study : A study published in Journal of Enzyme Inhibition demonstrated that this compound inhibited serine proteases by forming stable adducts with the active site serine residue, leading to a reduction in enzymatic activity by approximately 70% at a concentration of 50 µM.

Interaction with Biological Targets

The compound's chlorinated structure allows it to interact with various biological targets, potentially affecting metabolic pathways. For example:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest

Applications in Research

This compound has diverse applications in scientific research:

  • Biochemical Studies : Its ability to modify proteins makes it valuable for studying enzyme mechanisms and protein interactions.
  • Synthetic Chemistry : The compound serves as an intermediate in organic synthesis due to its reactive functional groups.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3

InChI Key

YAFUPJMOOYFSNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)CCl)Cl

Origin of Product

United States

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